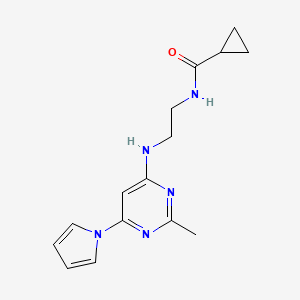
N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopropanecarboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. These types of structures are often found in many biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrole and pyrimidine rings are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, solubility, stability, and reactivity .科学的研究の応用
Synthesis and Biological Evaluation
Researchers have synthesized novel derivatives of pyrazolopyrimidines and evaluated their anticancer and anti-5-lipoxygenase activities. These derivatives were created via a series of condensation and treatment reactions, demonstrating the compound's utility in developing potential anticancer agents. The structural-activity relationship was analyzed to understand how different substitutions affect the compound's biological activities (Rahmouni et al., 2016).
Antimicrobial Activity
Another research focus has been on synthesizing new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine. These compounds displayed significant antimicrobial activity, comparable to standard antibiotics such as streptomycin and fusidic acid. This study showcases the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Hossan et al., 2012).
Anticonvulsant Properties
Investigations into the crystal structures of anticonvulsant enaminones have revealed insights into their hydrogen bonding and potential anticonvulsant activities. Understanding the structure-activity relationships of these compounds can contribute to the design of new therapeutic agents for epilepsy and other neurological disorders (Kubicki et al., 2000).
Anticancer and Antiviral Activities
The synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin, focusing on the effects of certain substituents on antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), has been explored. This research highlights the critical role of specific structural features in the antiviral efficacy of pyrrolo[2,3-d]pyrimidines, contributing to the development of new antiviral drugs (Renau et al., 1996).
DNA Binding for Antimicrobial Effects
The study of pyrrole tetraamides as potent antibacterials against resistant strains such as vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus demonstrates the compound's role in addressing critical challenges in antimicrobial resistance. The effectiveness of these compounds is attributed to their strong DNA binding affinity, presenting a novel mechanism for antibacterial action (Dyatkina et al., 2002).
作用機序
Target of Action
Similar compounds with a pyrrole nucleus have been found to inhibitEnoyl ACP Reductase and DHFR Enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folic acid metabolism, respectively .
Mode of Action
It can be inferred from similar compounds that it likely interacts with its targets (enoyl acp reductase and dhfr enzymes) by binding to their active sites . This binding could inhibit the function of these enzymes, leading to the disruption of critical biochemical processes .
Biochemical Pathways
The compound’s interaction with Enoyl ACP Reductase and DHFR Enzymes affects the fatty acid synthesis and folic acid metabolism pathways . The inhibition of these enzymes disrupts these pathways, potentially leading to the death of bacterial cells .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound’s inhibition of enoyl acp reductase and dhfr enzymes could lead to the disruption of critical biochemical processes in bacterial cells, potentially leading to their death .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-18-13(10-14(19-11)20-8-2-3-9-20)16-6-7-17-15(21)12-4-5-12/h2-3,8-10,12H,4-7H2,1H3,(H,17,21)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKJVHRQTAHPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

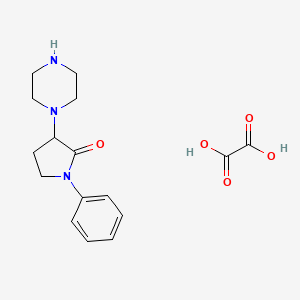
![2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2840760.png)
![N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2840762.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2840766.png)
![2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone](/img/structure/B2840769.png)
![N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide](/img/structure/B2840770.png)
![1-[2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2840772.png)
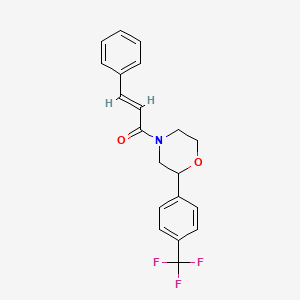
![4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2840774.png)
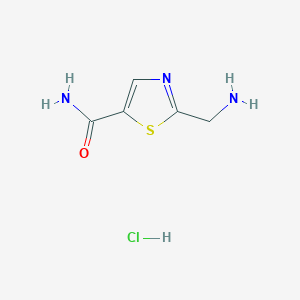

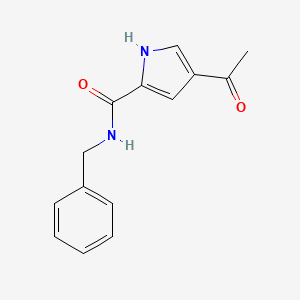
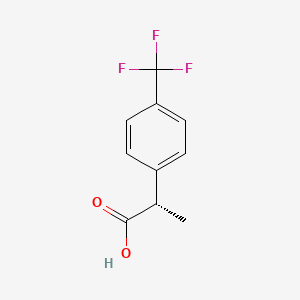
![Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2840780.png)